2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

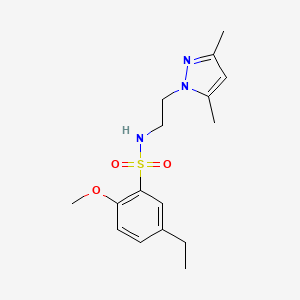

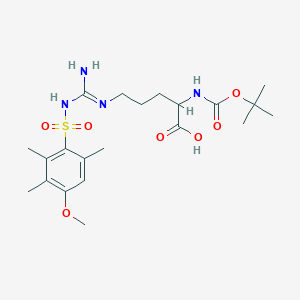

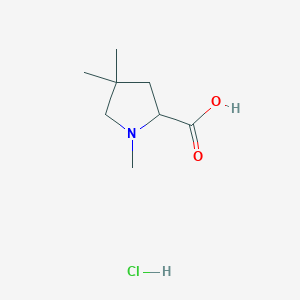

“2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C10H15BrClNO2 . It has an average mass of 296.589 Da and a monoisotopic mass of 294.997467 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2C-H, a related compound, was first synthesized in 1932 by Johannes S. Buck . It is used as a precursor in the synthesis of other substituted phenethylamines such as 2C-B, 2C-I, and 2C-N .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted at positions 2 and 5 with methoxy groups, at position 3 with a bromo group, and at position 1 with an ethanamine group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C10H15BrClNO2, an average mass of 296.589 Da, and a monoisotopic mass of 294.997467 Da .Mechanism of Action

Target of Action

The primary targets of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell’s function and response.

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, and their metabolites are excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Advantages and Limitations for Lab Experiments

One advantage of using 2C-B in lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin on this receptor in a controlled manner. However, one limitation is its potential for misuse as a recreational drug. This can make it difficult to obtain and control the dosage and administration of the drug in lab experiments.

Future Directions

There are several future directions for the use of 2C-B in scientific research. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. It has also been studied for its potential use in the treatment of addiction to other drugs, such as cocaine and methamphetamine. Further research is needed to fully understand the potential benefits and risks of using 2C-B in these contexts.

In conclusion, 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride, or 2C-B, is a psychedelic drug that has potential use in scientific research. Its specificity for the 5-HT2A receptor makes it a useful tool for studying the role of serotonin in the brain. However, its potential for misuse as a recreational drug must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the potential applications of 2C-B in the treatment of psychiatric disorders and addiction.

Synthesis Methods

The synthesis of 2C-B involves the reaction of 2,5-dimethoxybenzaldehyde with bromine and aluminum chloride to form 2,5-dimethoxyphenyl-2-bromoethyl ketone. This is then reacted with ethylamine to produce 2C-B. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

2C-B has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to affect the serotonin receptors in the brain, which are involved in the regulation of mood, appetite, and sleep. This makes it a potential tool for studying the role of serotonin in these processes.

Biochemical Analysis

Biochemical Properties

It is known to interact with serotonin receptors . It acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A .

Cellular Effects

Its interaction with serotonin receptors suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride involves binding interactions with biomolecules, specifically serotonin receptors . It acts as a partial agonist at these receptors, which can lead to changes in gene expression .

Dosage Effects in Animal Models

It is known that doses in the range of 20 to 40 mg produce LSD-like hallucinations .

Properties

IUPAC Name |

2-(3-bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)10(14-2)9(11)6-8;/h5-6H,3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQQZVGKIZRLPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2853765.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2853769.png)

![N-(3-fluoro-4-methylphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853776.png)

![methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2853781.png)

![Methyl 3-[{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2853786.png)